2,3-diamino-6-methoxy-benzoic Acid
Description
2,3-Diamino-6-methoxybenzoic acid is a benzoic acid derivative characterized by a methoxy group at the 6-position and amino groups at the 2- and 3-positions of the aromatic ring. The amino groups likely enhance solubility in polar solvents and enable hydrogen bonding, while the methoxy group increases lipophilicity compared to unsubstituted benzoic acid .
Properties
Molecular Formula |
C8H10N2O3 |
|---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
2,3-diamino-6-methoxybenzoic acid |
InChI |
InChI=1S/C8H10N2O3/c1-13-5-3-2-4(9)7(10)6(5)8(11)12/h2-3H,9-10H2,1H3,(H,11,12) |
InChI Key |
KNNNAHJSXKYNLI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)N)N)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3,6-Dichloro-2-Methoxybenzoic Acid
Structure : Chlorine atoms at positions 3 and 6, methoxy at position 2.
Molecular Formula : C₈H₆Cl₂O₃ (MW: 221.04) .
Key Differences :
- Chlorine substituents increase electronegativity and steric hindrance compared to amino groups.
- Higher molecular weight (221.04 vs. ~182.17 for 2,3-diamino-6-methoxybenzoic acid, assuming similar backbone).
2,3-Dichloro-6-(Methoxymethoxy)Benzoic Acid
Structure : Chlorine at positions 2 and 3, methoxymethoxy group at position 4.
Molecular Formula : C₉H₈Cl₂O₄ (MW: 267.07) .
Key Differences :
- Methoxymethoxy group enhances lipophilicity compared to a single methoxy group.
- Chlorine atoms reduce solubility in aqueous environments.
Hazards : Classified with warnings for skin/eye irritation (H315, H319) and respiratory irritation (H335) .
2,3-Dibromo-6-Hydroxy-5-Methoxybenzoic Acid
Structure : Bromine at positions 2 and 3, hydroxyl at 6, methoxy at 4.
Molecular Formula : C₈H₆Br₂O₄ (MW: 365.95) .
Key Differences :
- Hydroxyl group introduces acidity (pKa ~2-3 for benzoic acid derivatives) and hydrogen-bonding capacity.
| Property | 2,3-Dibromo-6-Hydroxy-5-Methoxybenzoic Acid | 2,3-Diamino-6-Methoxybenzoic Acid |
|---|---|---|
| Substituents | Br (2,3), OH (6), OCH₃ (5) | NH₂ (2,3), OCH₃ (6) |
| Molecular Weight | 365.95 | ~182.17 |
| Solubility | Likely low (bromine, hydroxyl) | Higher (amino groups enhance polarity) |
Complex Benzoic Acid Derivative (CAS 483-89-6)
Structure: Includes benzodioxole, methylaminoethyl, and acetyl groups . Key Differences:
- Extended functional groups enable diverse pharmacological interactions (e.g., neurotransmitter targeting via methylamino group).
Structural and Functional Insights
- Amino vs. Halogen Substituents: Amino groups enhance solubility and hydrogen bonding, whereas halogens (Cl, Br) increase electronegativity and steric effects, often raising toxicity .
- Methoxy Positioning: Methoxy at position 6 (as in 2,3-diamino-6-methoxybenzoic acid) may optimize steric accessibility for interactions compared to methoxy at position 2 or 5 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
